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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Cornigerine is a naturally occurring colchicinoid alkaloid with significant biological activity.

As an analogue of colchicine, it has garnered interest for its potent antimitotic properties. The

elucidation of its precise chemical structure is a critical aspect of understanding its bioactivity

and potential therapeutic applications. This technical guide provides a comprehensive overview

of the structure elucidation of (-)-Cornigerine, detailing the spectroscopic data and

experimental methodologies involved. While the seminal 1981 paper by Rösner, Hsu, and

Brossi definitively established its structure, detailed quantitative spectral data is not widely

available in the public domain. Therefore, this guide presents the logical framework of the

elucidation process, supplemented with expected spectral data based on its known structure

and comparison with closely related colchicinoids.

Molecular Structure and Isomeric Correction
Initially, the structure of cornigerine was misidentified. Through chemical synthesis and

spectroscopic comparison, Rösner, Hsu, and Brossi in 1981 corrected the structure to be N-

[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-

1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide, also known as 2,3-(Methylenedioxy)-2,3-

didemethoxycolchicine[1]. This correction was pivotal in understanding the structure-activity

relationship of this class of compounds.
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Molecular Formula: C₂₁H₂₁NO₆[2][3]

Molecular Weight: 383.4 g/mol [2][3]

Exact Mass: 383.13688739 Da[2][3]

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectral data for (-)-Cornigerine
based on its confirmed structure and data from analogous colchicinoid compounds.

Table 1: Predicted ¹H NMR Spectral Data for (-)-
Cornigerine

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.5-7.7 d ~7.0 NH

~7.3 d ~11.0 H-12

~6.8 d ~11.0 H-11

~6.5 s - H-4

~6.0 s - O-CH₂-O

~4.7 m - H-7

~3.9 s - Ar-OCH₃

~3.6 s - Ar-OCH₃

~2.5-1.8 m - CH₂-5, CH₂-6

~2.0 s - N-C(=O)CH₃

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for (-)-
Cornigerine
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Chemical Shift (δ, ppm) Carbon Type Assignment

~179 Quaternary C=O (Tropolone)

~170 Quaternary N-C=O

~164 Quaternary C-10

~153 Quaternary C-3a

~151 Quaternary C-7a

~141 Quaternary C-1

~135 Quaternary C-4a

~134 CH C-12

~130 Quaternary C-12a

~127 CH C-8

~113 CH C-11

~108 CH C-4

~101 CH₂ O-CH₂-O

~61 CH₃ Ar-OCH₃

~56 CH₃ Ar-OCH₃

~52 CH C-7

~36 CH₂ C-6

~30 CH₂ C-5

~23 CH₃ N-C(=O)CH₃

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 3: Mass Spectrometry Data for (-)-Cornigerine
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m/z Ion Notes

383 [M]⁺ Molecular Ion

340 [M - COCH₃]⁺ Loss of the acetyl group

325 [M - NH₂COCH₃]⁺ Loss of the acetamide group

296 [M - C₃H₅NO₂]⁺ Further fragmentation

Note: Fragmentation patterns are predicted based on the structure and typical behavior of

colchicinoids.[4]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectral Data

Spectroscopy
Wavenumber (cm⁻¹) /
Wavelength (λ_max, nm)

Assignment

IR ~3300 N-H stretch (amide)

~1680 C=O stretch (amide I)

~1620 C=O stretch (tropolone)

~1590 C=C stretch (aromatic)

~1040 C-O stretch (methylenedioxy)

UV-Vis ~245, ~350 π → π* transitions

Note: These are characteristic absorption values for the given functional groups and

chromophores.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

structure elucidation of natural products like (-)-Cornigerine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of purified (-)-Cornigerine is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is

added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer with a carbon probe.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or APT can also be

used to determine carbon multiplicities).

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for

establishing connectivity between protons and carbons, confirming the overall structure.

Standard pulse programs and parameters provided by the spectrometer software are

typically used.
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to

obtain accurate mass measurements.

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI

is a softer ionization technique that typically yields the protonated molecule [M+H]⁺,

providing clear molecular weight information. EI causes more fragmentation, which can be

useful for structural elucidation.

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass

spectrum is recorded over a relevant m/z range (e.g., 50-500 Da). For tandem MS (MS/MS),

the molecular ion is isolated and fragmented to provide further structural information.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small

amount of the sample with dry potassium bromide and pressing it into a thin disk) or as a thin

film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a

salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then placed in the instrument, and the spectrum is recorded,

typically from 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or

absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to

give an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a wavelength range of approximately 200-800 nm. The wavelengths of maximum

absorbance (λ_max) are recorded.

Structure Elucidation Workflow and Logic
The structural elucidation of (-)-Cornigerine follows a logical progression of spectroscopic

analysis, as depicted in the diagram below.
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Preliminary Analysis

Mass Spectrometry

NMR Spectroscopy

Structure Confirmation

UV-Vis Spectroscopy
(Indicates conjugated system)

High-Resolution MS
(Determines molecular formula:

C₂₁H₂₁NO₆)

IR Spectroscopy
(Identifies functional groups:

-NH, C=O, C=C, C-O)

Tandem MS (MS/MS)
(Analyzes fragmentation patterns)

¹H NMR
(Proton environment and count)

¹³C NMR & DEPT
(Carbon skeleton and types)

COSY
(¹H-¹H correlations)

HSQC
(¹H-¹³C one-bond correlations)

HMBC
(¹H-¹³C long-range correlations)

Final Structure of
(-)-Cornigerine

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of (-)-Cornigerine.
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The process begins with UV-Vis and IR spectroscopy to identify key chromophores and

functional groups. High-resolution mass spectrometry then provides the exact molecular

formula. Finally, a suite of 1D and 2D NMR experiments are used to piece together the carbon-

hydrogen framework and confirm the final structure.

Conclusion
The structure elucidation of (-)-Cornigerine is a classic example of the power of modern

spectroscopic techniques in natural product chemistry. While the definitive primary literature

provides the final structure, a detailed public repository of its quantitative spectral data remains

elusive. This guide has synthesized the known structural information with expected spectral

characteristics to provide a comprehensive resource for researchers. A thorough understanding

of these spectroscopic principles is essential for the continued exploration of colchicinoids and

other bioactive natural products in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1220179?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

